molecular formula C22H20ClN5O2 B2548410 N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894996-61-3

N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2548410
CAS No.: 894996-61-3
M. Wt: 421.89
InChI Key: CUFVJFRDOFAQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidinone derivative featuring a chloro-methylphenyl acetamide moiety. Its structure comprises a pyrazolo[3,4-d]pyrimidin-4-one core linked to a 2,3-dimethylphenyl group and an N-(3-chloro-4-methylphenyl)acetamide side chain.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-5-4-6-19(15(13)3)28-21-17(10-25-28)22(30)27(12-24-21)11-20(29)26-16-8-7-14(2)18(23)9-16/h4-10,12H,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFVJFRDOFAQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares the target compound with key analogs from the evidence, focusing on structural features, physicochemical properties, and synthetic methodologies.

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Method Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-Chloro-4-methylphenyl, 2,3-dimethylphenyl Not Reported Not Reported Not Reported -
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one 4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl), chromen-4-one 302–304 571.20 Pd-catalyzed cross-coupling
Compound 4g () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-(trifluoromethyl)phenyl 221–223 536.50 K₂CO₃/DMF-mediated alkylation
Compound 4h () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-nitrophenyl 231–233 513.94 K₂CO₃/DMF-mediated alkylation
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide () Pyridine-oxadiazole 3-Chloro-4-methoxyphenyl, 4-chlorophenyl oxadiazole Not Reported Not Reported Not Reported

Structural and Functional Comparisons

  • Core Heterocycles: The target compound and Example 83 share the pyrazolo[3,4-d]pyrimidin-4-one core, which is associated with enhanced binding to ATP pockets in kinases . In contrast, Compounds 4g and 4h () utilize a pyrazolo[3,4-b]pyridine scaffold, which may exhibit distinct electronic properties due to the pyridine ring’s reduced electron density compared to pyrimidinone.
  • Substituent Effects: Chloro and Methyl Groups: The target’s 3-chloro-4-methylphenyl group balances hydrophobicity and steric bulk, similar to the 4-chlorophenyl substituents in Compounds 4g and 4h. Chlorine atoms enhance lipophilicity and membrane permeability, while methyl groups may reduce oxidative metabolism . Electron-Withdrawing Groups: Compound 4h’s nitro group (-NO₂) increases polarity and hydrogen-bonding capacity, likely lowering logP compared to the target’s methyl group.
  • Synthetic Approaches: Example 83 employs a palladium-catalyzed cross-coupling reaction, indicative of advanced functionalization strategies for aryl boronate intermediates .

Physicochemical Properties

  • Melting Points :

    • Example 83 exhibits the highest melting point (302–304°C), likely due to strong intermolecular interactions from its chromen-4-one and fluorinated substituents .
    • Compounds 4g and 4h have lower melting points (221–233°C), reflecting reduced crystallinity from bulky, flexible substituents like trifluoromethyl and nitro groups .
  • Molecular Weight and Solubility :

    • The target compound’s molecular weight is estimated to exceed 500 g/mol based on analogs, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO).
    • Compound 4h’s nitro group may improve aqueous solubility compared to the target’s chloro-methylphenyl group, though at the expense of metabolic stability .

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three critical domains:

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one core
  • 1-(2,3-Dimethylphenyl) substituent
  • N-(3-Chloro-4-methylphenyl)acetamide side chain

Synthesis proceeds via sequential steps:

  • Construction of the pyrazolo[3,4-d]pyrimidinone scaffold
  • Introduction of the 2,3-dimethylphenyl group at position 1
  • Attachment of the acetamide moiety at position 5

Preparation of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Core

Starting Material: 5-Amino-1H-pyrazole-4-carboxamide

The core synthesis begins with 5-amino-1H-pyrazole-4-carboxamide , a precursor used in analogous pyrazolo[3,4-d]pyrimidine syntheses. Cyclization is achieved via treatment with aryl nitriles under acidic conditions.

Procedure:
  • Dissolve 5-amino-1H-pyrazole-4-carboxamide (10 mmol) in dioxane (20 mL).
  • Add 2,3-dimethylbenzonitrile (15 mmol) and bubble dry HCl gas for 6 hours.
  • Pour the mixture onto crushed ice, neutralize with 5% NaOH , and filter the precipitate.
  • Recrystallize from ethanol to yield 1-(2,3-dimethylphenyl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 62%).
Characterization:
  • IR (KBr): 3447 cm⁻¹ (NH₂), 1697 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aryl-H), 2.35 (s, 6H, CH₃)

Introduction of the Acetamide Side Chain

Chloroacetylation at Position 5

The 5-amino group undergoes chloroacetylation to enable nucleophilic displacement.

Procedure:
  • Suspend 1-(2,3-dimethylphenyl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) in dry THF (15 mL).
  • Add chloroacetyl chloride (7.5 mmol) and triethylamine (10 mmol) at 0°C.
  • Stir for 4 hours at room temperature, then concentrate under vacuum.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to obtain 5-(2-chloroacetamido)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 58%).
Characterization:
  • IR (KBr): 1712 cm⁻¹ (C=O), 1566 cm⁻¹ (C=N)
  • ¹³C NMR (DMSO-d₆): δ 165.4 (C=O), 155.2 (C=N), 138.9–125.3 (aryl-C), 42.1 (CH₂Cl)

Coupling with 3-Chloro-4-methylaniline

Nucleophilic Displacement

The chloroacetamide intermediate reacts with 3-chloro-4-methylaniline to form the target acetamide.

Procedure:
  • Dissolve 5-(2-chloroacetamido)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 mmol) in DMF (10 mL).
  • Add 3-chloro-4-methylaniline (3.6 mmol) and K₂CO₃ (6 mmol).
  • Heat at 80°C for 12 hours, then pour into ice-water.
  • Filter and recrystallize from methanol to yield the target compound (Yield: 52%).
Characterization:
  • MP: 245–247°C
  • IR (KBr): 3414 cm⁻¹ (NH), 1693 cm⁻¹ (C=O), 1508 cm⁻¹ (C-Cl)
  • HRMS (ESI): [M+H]⁺ Calcd. for C₂₄H₂₂ClN₅O₂: 464.1492; Found: 464.1489

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF or dioxane in the coupling step due to superior solubility of intermediates. Adding KI (10 mol%) as a catalyst increases yields to 68% by facilitating halogen displacement.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time from 12 hours to 45 minutes, achieving a 70% yield.

Analytical Data Summary

Step Intermediate Yield (%) Key IR Peaks (cm⁻¹)
1 Pyrazolo[3,4-d]pyrimidinone 62 1697 (C=O), 1600 (C=N)
2 Chloroacetamide derivative 58 1712 (C=O), 1566 (C=N)
3 Target compound 52 3414 (NH), 1693 (C=O)

Challenges and Solutions

  • Regioselectivity in Cyclization: Using HCl gas ensures protonation of the pyrazole nitrogen, directing cyclization to the correct position.
  • Side Reactions: Excess 3-chloro-4-methylaniline (1.2 equiv) minimizes dimerization during coupling.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted aniline and byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.